3-chloro-2-fluoro-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCHFCRQGESMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Crystallographic Elucidation of 3 Chloro 2 Fluoro N Methylbenzamide Analogues
Application of Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and electronic environment of a molecule. By subjecting a compound to different regions of the electromagnetic spectrum, a detailed picture of its molecular framework can be assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of other NMR-active nuclei, such as ¹⁹F.
¹H NMR: The proton NMR spectrum of 3-chloro-2-fluoro-N-methylbenzamide would be expected to show distinct signals for the aromatic protons and the N-methyl protons. The three aromatic protons on the substituted ring would appear as complex multiplets in the typical aromatic region (approximately 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents. The N-methyl group would likely appear as a doublet around 2.8-3.1 ppm due to coupling with the amide proton (N-H). The amide proton itself would present as a broad quartet, resulting from coupling to the methyl protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated: one for the carbonyl carbon (C=O) typically in the 165-170 ppm range, six for the aromatic carbons (115-140 ppm), and one for the N-methyl carbon (around 26 ppm). The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and position of the halogen substituents, and carbon-fluorine coupling would introduce additional splitting for the carbons directly bonded to or near the fluorine atom.
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. biophysics.org The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of its electronic environment on the aromatic ring. biophysics.org Furthermore, this signal would be split into a multiplet due to coupling with nearby aromatic protons.
Interactive Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~ 7.2-7.8 | Multiplet | J(H,H), J(H,F) | Aromatic CH |
| ¹H | ~ 7.9-8.5 | Broad Quartet | J(H,H) | NH |
| ¹H | ~ 2.9-3.1 | Doublet | J(H,H) | N-CH₃ |
| ¹³C | ~ 165 | Singlet/Doublet | J(C,F) | C=O |
| ¹³C | ~ 115-140 | Multiplets | J(C,F) | Aromatic C |
| ¹³C | ~ 26 | Singlet | - | N-CH₃ |
| ¹⁹F | -110 to -125 | Multiplet | J(F,H) | Ar-F |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. msu.edu The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. nih.govresearchgate.net
Key vibrational modes include:
N-H Stretching: A prominent band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be found around 2850-2960 cm⁻¹.
Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected between 1640 and 1680 cm⁻¹. This is one of the most identifiable peaks in the spectrum.
N-H Bending: The amide II band, which arises from N-H bending coupled with C-N stretching, would appear in the 1520-1570 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands between 1400 and 1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.
C-F and C-Cl Stretching: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine stretching modes are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | Methyl Group | 2850 - 2960 | Weak-Medium |
| C=O Stretch (Amide I) | Amide Carbonyl | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1520 - 1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| C-F Stretch | Aryl Fluoride | 1000 - 1300 | Strong |
| C-Cl Stretch | Aryl Chloride | 600 - 800 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₈H₇ClFNO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of 3:1. docbrown.info
Common fragmentation pathways for benzamides involve cleavage of the bonds adjacent to the carbonyl group. concordia.camiamioh.edu Key expected fragments would include:
Loss of the methylamino group (•NHCH₃) to form the 3-chloro-2-fluorobenzoyl cation.
Cleavage of the amide bond to generate the N-methylaminocarbonyl cation and a 3-chloro-2-fluorophenyl radical.
Loss of a chlorine or fluorine atom, although less common as an initial fragmentation step.
Further fragmentation of the aromatic ring.
Interactive Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Formula | Description |
| 187/189 | [C₈H₇³⁵ClFNO]⁺ / [C₈H₇³⁷ClFNO]⁺ | Molecular ion peak ([M]⁺/[M+2]⁺) |
| 157/159 | [C₇H₃³⁵ClFO]⁺ / [C₇H₃³⁷ClFO]⁺ | Loss of •NHCH₃ |
| 129/131 | [C₆H₃³⁵ClF]⁺ / [C₆H₃³⁷ClF]⁺ | Loss of CONHCH₃ |
| 58 | [C₂H₄NO]⁺ | N-methylformamide cation |
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. slideshare.net The UV-Vis spectrum of this compound is dominated by absorptions from the substituted benzene ring and the amide chromophore. cutm.ac.inlibretexts.org
Two main types of electronic transitions are expected:
π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system and the C=O double bond. These typically occur at shorter wavelengths (e.g., 200-280 nm). researchgate.netslideshare.net
n → π* Transitions: A lower-intensity absorption, corresponding to the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* anti-bonding orbital of the carbonyl group, is expected at a longer wavelength (e.g., >280 nm). cutm.ac.in
The presence of halogen substituents (Cl and F) and the N-methyl amide group on the benzene ring act as auxochromes, which can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). slideshare.net
X-ray Crystallography for Solid-State Structure Determination
While spectroscopy reveals molecular connectivity, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related benzamide (B126) structures allows for a robust prediction of its solid-state characteristics. iucr.orgnih.govresearchgate.net
The crystal packing of N-substituted benzamides is typically dominated by a network of intermolecular hydrogen bonds. iucr.orgnih.gov For this compound, the secondary amide group is a key participant in this network. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction (N-H···O=C) is a highly reliable and directional force that often links molecules into one-dimensional chains or tapes. acs.org
Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule. osti.govnih.gov This type of interaction can provide additional stability and directionality to the crystal packing. nih.gov
π-π Stacking: The aromatic rings can stack upon one another in either a face-to-face or offset arrangement, driven by favorable dispersion forces. iucr.org
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or the π-system of the aromatic ring as acceptors further stabilize the three-dimensional crystal lattice.
These combined interactions dictate the formation of a highly ordered, three-dimensional supramolecular architecture, influencing the compound's physical properties such as melting point and solubility. The interplay between strong N-H···O hydrogen bonds and weaker halogen and π-interactions is a hallmark of the crystal engineering of halogenated benzamides. researchgate.net
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of this compound analogues in the solid state is dictated by a sophisticated interplay of various intermolecular interactions. These non-covalent forces, including classical hydrogen bonds, weaker halogen bonds, and π-π stacking, govern the molecular packing and ultimately influence the physicochemical properties of the crystalline material.
Hydrogen Bonding: The most prominent intermolecular interaction in benzamide derivatives is the N−H···O hydrogen bond, which typically links molecules into chains or dimers. In the crystal structure of related compounds, such as 3-Chloro-N-(2-methylphenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.gov The amide group acts as an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable supramolecular synthons. Intramolecular hydrogen bonds, such as C-H···F or N-H···F, can also occur, influencing the conformation of the molecule. mdpi.commdpi.com
Halogen Bonding: The presence of chlorine and fluorine atoms on the benzoyl ring introduces the possibility of halogen bonding. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.com In analogues, weak interactions involving halogens, such as C-H···F and Cl···Cl contacts, play a vital role in the formation of different polymorphic modifications. ias.ac.in These interactions, though weaker than classical hydrogen bonds, act as crucial directional forces in crystal engineering, guiding the assembly of molecules into specific packing arrangements. Halogen atoms can also interact with aromatic π-systems, an interaction that can dominate crystal packing over X···O/N bonds in some sulfonamide co-crystals. mdpi.com
π-π Stacking: Aromatic π-π stacking interactions are another significant contributor to the crystal packing of benzamide analogues. These interactions occur between the electron-rich π-systems of the benzene rings. The strength and geometry of these interactions are highly sensitive to the nature and position of substituents on the aromatic ring. nih.govacs.org Theoretical studies on benzamide have shown that electron-withdrawing substituents tend to enhance π-π interaction energies. epa.govresearchgate.net These stacking interactions, often in parallel-displaced or T-shaped arrangements, work in concert with hydrogen and halogen bonds to create a densely packed and stable crystal lattice. The interplay between π-π interactions and hydrogen bonding is crucial, as the formation of one can influence the geometry and strength of the other. researchgate.net
| Interaction Type | Typical Donor/Acceptor Atoms | Geometric Characteristics | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H···O | Strong, highly directional | Forms primary structural motifs like chains and dimers. |
| Halogen Bonding | C-Cl···O/N, C-I···π | Weaker, directional | Guides molecular assembly, contributes to polymorphism. mdpi.comias.ac.in |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Dependent on substituent effects | Stabilizes packing through dispersion forces, works with other interactions. epa.govresearchgate.net |
Polymorphism and Disorder in Benzamide Molecular Crystals
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon in benzamide and its derivatives. mdpi.com These different crystalline arrangements, or polymorphs, arise from variations in molecular conformation or intermolecular packing and can exhibit different physical properties. Benzamide itself was the first discrete organic molecule for which polymorphism was discovered. nih.govacs.org
The energetic landscape of benzamide is complex, with the potential energy of different polymorphs being governed by a subtle balance between intermolecular attractions (like hydrogen bonding and π-π interactions) and intramolecular torsion or deformation required for efficient packing. rsc.orgresearchgate.net This delicate balance means that even minor changes in crystallization conditions (e.g., solvent, temperature) can lead to the formation of different polymorphs. mdpi.com Several polymorphs of benzamide have been identified (Forms I, II, III, and IV), though some are metastable and highly disordered, making their complete structural characterization challenging. acs.org
A common feature associated with benzamide crystals is disorder. nih.govacs.org This can manifest as static disorder, where molecules occupy multiple positions within the crystal lattice, complicating structure determination. Interestingly, studies have shown that fluorine substitution can be a strategy to mitigate this issue. The substitution of hydrogen with fluorine at the ortho-position of the phenyl ring has been observed to suppress severe disorder in benzamide and thiobenzamide (B147508) crystals without altering the fundamental packing motif. nih.govacs.org Computational crystal structure prediction calculations suggest that fluorine substitution simplifies the lattice energy landscape, making disorder less probable. researchgate.net This suggests that in this compound, the ortho-fluoro substituent may play a role in promoting a more ordered crystalline state compared to non-fluorinated analogues.
| Polymorph | Key Characteristics | Reference |
|---|---|---|
| Form I | Thermodynamically stable form. | acs.org |
| Form II | Metastable, often forms twisted, needle-like crystals. Structure solved from powder diffraction data. | nih.govresearchgate.net |
| Form III | Metastable, considered a polytype of Form I. | acs.org |
| Form IV | Discovered by melt crystallization, highly disordered. | acs.org |
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uwa.edu.aursc.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density, it provides a unique fingerprint of the molecular environment. The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen and halogen bonds. nih.gov
For halogenated benzamide analogues, Hirshfeld analysis allows for a detailed comparison of the packing environments in different polymorphs. For example, in a study of 3-chloro-N-(2-fluorophenyl)benzamide polymorphs, 2D fingerprint plots revealed differing relative contributions of various intermolecular interactions, quantitatively demonstrating how molecular packing changes between forms. ias.ac.in This technique is instrumental in understanding the role of weak interactions, such as C-H···F, C-H···Cl, and π-π stacking, which might be overlooked by traditional structural analysis. Analysis of related structures shows that H···H, H···O/O···H, and H···C/C···H contacts typically make the most significant contributions to the crystal packing. nih.govresearchgate.net The precise percentages, however, are unique to each crystal structure and provide a quantitative basis for comparing the supramolecular chemistry of this compound with its analogues.
| Contact Type | Approximate % Contribution | Description |
|---|---|---|
| H···H | ~35-45% | Represents van der Waals interactions and the large surface area of hydrogen atoms. nih.gov |
| H···C/C···H | ~20-30% | Includes C-H···π interactions and general van der Waals contacts. researchgate.net |
| O···H/H···O | ~15-25% | Primarily represents N-H···O and C-H···O hydrogen bonds. nih.gov |
| Cl···H/H···Cl | ~5-10% | Indicates the presence of weak C-H···Cl interactions. |
| F···H/H···F | ~2-5% | Indicates the presence of weak C-H···F interactions. ias.ac.in |
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluoro N Methylbenzamide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationrsc.orgfrontiersin.orgnih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. frontiersin.org Through DFT calculations, researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms—the one with the lowest energy. acs.org For substituted benzamides, this involves calculating the optimal bond lengths, bond angles, and, crucially, the torsional angle between the plane of the phenyl ring and the amide group. acs.org
Studies on N-methylbenzamide and its ortho-substituted derivatives show that the phenyl ring is typically rotated out of the plane of the amide group to minimize steric repulsion between the ortho-substituents and the atoms of the amide bond. acs.org For 3-chloro-2-fluoro-N-methylbenzamide, the fluorine atom at the ortho (2) position and the chlorine atom at the meta (3) position would significantly influence this geometry. The geometry optimization process would precisely determine the C(aryl)-C(amide) dihedral angle that represents the molecule's lowest energy conformation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. lnu.edu.cn
Representative Frontier Orbital Energies of Related Benzamides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-methylbenzamide (analog) | -6.5 | -0.5 | 6.0 |
| 2-Fluorobenzamide (B1203369) (related) | -6.8 | -0.7 | 6.1 |
| 4-Chlorobenzamide (related) | -6.7 | -1.0 | 5.7 |
Note: The data in this table is illustrative, based on typical values for related compounds, and serves to demonstrate the concepts of HOMO-LUMO analysis. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for nucleophilic and electrophilic attacks. In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons, while regions of positive potential (blue) are electron-poor.
For this compound, the MEP map would show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and chlorine atoms. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a strong positive potential, making it a prime site for nucleophilic attack and a hydrogen bond donor.
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions that stabilize a molecule in its crystalline form. nsf.govdntb.gov.uamdpi.comresearchgate.net This method calculates the interaction energies between a central molecule and its neighbors, breaking down the total energy into electrostatic, polarization, dispersion, and repulsion components. mdpi.com
In a crystal of this compound, several key interactions would be expected:
N-H···O Hydrogen Bonds: This is typically the strongest interaction, forming chains or dimers of molecules.
Halogen Bonds: The chlorine atom could participate in C-Cl···O or C-Cl···Cl interactions, which are significant in directing crystal packing.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to stability through dispersion forces.
The energy framework would appear as a network of cylinders connecting interacting molecules, where the thickness of the cylinder corresponds to the strength of the interaction. mdpi.com This provides a clear picture of the forces governing the crystal's architecture.
Illustrative Interaction Energy Contributions
| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| N-H···O Hydrogen Bond | -45 | -25 | -70 |
| C-H···π Interaction | -5 | -15 | -20 |
| π-π Stacking | -10 | -40 | -50 |
Note: This table presents typical energy values for interactions found in similar molecular crystals and is for illustrative purposes.
Molecular Dynamics Simulations and Conformational Analysisacs.orgtamug.eduresearchgate.net
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and can be used to explore the different conformations a molecule can adopt in solution or at different temperatures. tamug.eduresearchgate.net
A key aspect for this compound is the conformational flexibility around the C(aryl)-C(amide) bond. A combined computational and experimental study on ortho-fluoro- and ortho-chloro-N-methylbenzamides revealed that the ortho-fluoro substituent can form a moderately strong intramolecular hydrogen bond with the amide proton (N-H···F). acs.org This interaction significantly restricts the conformational freedom of the molecule, making the backbone more rigid. acs.org In contrast, the larger ortho-chloro substituent does not form a significant hydrogen bond; its influence is primarily steric, leading to greater flexibility. acs.org
For this compound, MD simulations would be crucial to understand the interplay between the intramolecular N-H···F hydrogen bond and the steric influence of the adjacent chlorine atom. The simulations would reveal the preferred conformations in different solvents, showing how solvent molecules might compete with and disrupt the intramolecular hydrogen bond. acs.org
Mechanistic Studies through Computational Modelingrsc.orgfrontiersin.orgnih.govrsc.org
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. It allows for the characterization of transient structures like transition states and intermediates that are often impossible to observe experimentally.
The synthesis of this compound would typically involve the formation of an amide bond between an activated derivative of 3-chloro-2-fluorobenzoic acid and methylamine (B109427). Computational studies can model this process in detail.
The general mechanism involves two main steps:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride.
Nucleophilic Acyl Substitution: The amine (methylamine) acts as a nucleophile, attacking the carbonyl carbon of the activated acid derivative. This proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the leaving group (e.g., a chloride ion), forming the stable amide bond.
Computational models can calculate the energy barriers for each step of the reaction. rsc.orgacs.org For example, studies on similar reactions have shown that the process can be catalyzed by the carboxylic acid substrate itself, which can act as a proton shuttle to stabilize the transition state. rsc.org These models provide a quantitative understanding of the reaction kinetics and thermodynamics, explaining how factors like substituents and solvents influence the reaction rate and yield. rsc.org
Investigation of Catalytic Hydrogenation Pathways
The catalytic hydrogenation of benzamides is a critical transformation in organic synthesis, leading to valuable products such as benzylamines or cyclohexylmethanamines. For a substituted compound like this compound, the process involves several potential pathways influenced by the catalyst, solvent, and reaction conditions. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, insights can be drawn from related structures, such as 4-fluoro-N-methylbenzamide. researchgate.net
The selective hydrogenation of the aromatic ring of fluorinated arenes while preserving other functional groups is a significant challenge. researchgate.net In the case of this compound, the primary hydrogenation pathways would involve either the reduction of the amide group or the hydrogenation of the benzene (B151609) ring. The presence of halogen substituents (chloro and fluoro) adds another layer of complexity due to the possibility of hydrodehalogenation.
Pathway A: Amide Reduction The reduction of the amide moiety (-CONHCH₃) would yield 3-chloro-2-fluorobenzylamine. This reaction typically requires robust catalysts and conditions. Transition metal catalysts, particularly those based on ruthenium, are often employed for amide hydrogenation. ualberta.ca The mechanism generally involves the coordination of the amide to the metal center, followed by hydride transfer.
Pathway B: Arene Hydrogenation Hydrogenation of the benzene ring would result in the formation of 3-chloro-2-fluoro-N-methylcyclohexanecarboxamide. This transformation is often achieved using rhodium or ruthenium catalysts, sometimes on a support like silica (B1680970). researchgate.net The use of supercritical carbon dioxide as a solvent has been shown to be effective for the selective hydrogenation of fluorinated arenes. researchgate.net
Pathway C: Hydrodehalogenation A competing and often undesired pathway is the cleavage of the carbon-halogen bonds. The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bond. Therefore, catalytic hydrogenation could lead to the formation of 2-fluoro-N-methylbenzamide or N-methylbenzamide as byproducts. Palladium-on-carbon is a common catalyst for such dehalogenation reactions. nih.gov
The interplay between these pathways is delicate. The choice of catalyst is paramount in directing the reaction towards the desired product. For instance, rhodium nanoparticles immobilized on molecularly modified silica have shown high selectivity for the hydrogenation of the fluorinated ring in related compounds, leaving the other functional groups intact. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling
Quantitative Structure-Activity Relationship (QSAR) and other in silico modeling techniques are powerful tools in computational chemistry for predicting the biological activity and properties of chemical compounds based on their molecular structure. pensoft.netljmu.ac.uk These methods are instrumental in drug discovery and development for identifying promising lead candidates. researchgate.net For this compound, these models can help elucidate its potential biological targets and optimize its structure for desired activities.
In silico studies begin with the generation of a 3D structure of the molecule and the calculation of various molecular descriptors. pensoft.net These descriptors quantify different aspects of the molecule's physicochemical properties, which are then correlated with its biological activity using mathematical models. pensoft.net
The first step in any QSAR study is the calculation of molecular descriptors, which are numerical values that encode information about the chemical structure. pensoft.net For this compound, a range of descriptors can be calculated using specialized software. These descriptors fall into several categories: electronic, steric, geometric, and energetic. pensoft.net
A correlation analysis is then performed to establish a mathematical relationship between the calculated descriptors and the observed biological activity of a set of similar compounds. pensoft.net This relationship, or QSAR model, can then be used to predict the activity of new or untested compounds like this compound. For example, it has been found in some QSAR models that antioxidant activity increases as molecular volume, lipophilicity, and polarization decrease, and as the dipole moment increases. pensoft.net
Below is a table of representative molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.
| Descriptor Category | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding to polar sites in a receptor. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in reactions. | |
| Atomic Charges | The distribution of electron density on individual atoms. | Important for electrostatic interactions with a biological target. | |
| Steric/Geometric | Molecular Volume | The total volume occupied by the molecule. | Affects how well the molecule fits into a receptor's binding pocket. |
| Surface Area | The total surface area of the molecule. | Influences interactions with the solvent and the receptor surface. | |
| Rotatable Bonds | The number of bonds that allow free rotation. | Determines the conformational flexibility of the molecule. | |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of a molecule's ability to cross cell membranes. |
| Energetic | Heat of Formation | The energy released or absorbed when the molecule is formed from its constituent elements. | Relates to the thermodynamic stability of the molecule. |
| Hydration Energy | The energy released when a molecule is dissolved in water. | Affects the molecule's solubility and bioavailability. |
This table is representative and based on common descriptors used in QSAR studies. pensoft.netacs.org
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. nih.govsemanticscholar.org A pharmacophore model for this compound would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is generated from the known 3D structure of a ligand-receptor complex. nih.govnih.gov For this compound, the key pharmacophoric features would likely include:
A hydrogen bond donor: The N-H group of the amide.
A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the amide.
A hydrophobic/aromatic region: The substituted benzene ring.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.govimtm.cz This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with similar biological activity. nih.gov The hits from the virtual screen can then be further evaluated using other computational methods like molecular docking. nih.gov
The general workflow for pharmacophore-based virtual screening is as follows:
Model Generation: A pharmacophore model is created based on active ligands or a receptor structure. semanticscholar.org
Model Validation: The model's ability to distinguish between active and inactive compounds is tested. ucl.ac.uk
Database Screening: The validated model is used to search a database of chemical compounds. semanticscholar.org
Hit Filtering: The retrieved compounds ("hits") are filtered based on drug-like properties (e.g., Lipinski's rule of five). semanticscholar.org
Further Analysis: The most promising hits are subjected to molecular docking and other analyses. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, usually a protein) to form a stable complex. rjptonline.org This method is widely used to understand the interactions between a potential drug molecule, like this compound, and its biological target at the molecular level. mdpi.comd-nb.info
For this compound, a molecular docking study would involve:
Obtaining the 3D structures of the ligand and the target protein.
Defining the binding site on the protein.
Docking the ligand into the binding site and generating multiple possible binding poses.
Ranking the poses based on a scoring function that estimates the binding affinity.
The interactions typically observed in docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the case of this compound, the N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom could act as hydrogen bond acceptors. The substituted phenyl ring would likely engage in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket.
A hypothetical docking result for this compound with a kinase target is presented in the table below.
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | A more negative value indicates stronger binding affinity. |
| Hydrogen Bonds | 2 | The N-H group with ASP 123; The C=O group with LYS 45. |
| Interacting Residues | LEU 20, VAL 28, ALA 43, LYS 45, ILE 95, PHE 110, ASP 123 | Amino acid residues in the binding pocket that are in close contact with the ligand. |
| Inhibitor Constant (Ki) (nM) | 50 | A lower value indicates a more potent inhibitor. |
This table is a hypothetical representation of typical data obtained from a molecular docking study. d-nb.inforesearchgate.net
Reactivity and Reaction Mechanisms of Halogenated Benzamide Derivatives
Amide Functional Group Reactivity
The amide bond, while generally stable, can undergo several types of reactions, including hydrolysis, reduction, and oxidation. wikipedia.org
Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. allen.in This reaction can be catalyzed by either acid or base, although amides are generally resistant to hydrolysis and may require heating. wikipedia.orgbyjus.com
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.inbyjus.com This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. byjus.com Proton transfer and subsequent elimination of the amine yield a carboxylic acid and an amine salt. byjus.com For 3-chloro-2-fluoro-N-methylbenzamide, this would result in 3-chloro-2-fluorobenzoic acid and methylammonium (B1206745) chloride.
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide to form a tetrahedral intermediate. allen.inlibretexts.org The reformation of the carbonyl double bond results in the elimination of the amide anion (in this case, methylamide). libretexts.org This is followed by an acid-base reaction where the departing amine deprotonates the carboxylic acid, forming a carboxylate salt and an amine. libretexts.org Subsequent acidification of the reaction mixture would yield 3-chloro-2-fluorobenzoic acid and methylamine (B109427).
| Condition | Reactants | Products |
| Acidic Hydrolysis | This compound, H₂O, H⁺ | 3-chloro-2-fluorobenzoic acid, Methylammonium ion |
| Basic Hydrolysis | This compound, OH⁻, H₂O | 3-chloro-2-fluorobenzoate, Methylamine |
Table 1: Hydrolysis Products of this compound
Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.orgchemguide.co.uk The reduction of a substituted amide like this compound with LiAlH₄ would yield the corresponding amine, 3-chloro-2-fluoro-N-methylbenzylamine. savemyexams.comlibretexts.org This reaction typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. libretexts.org Other reducing agents like 9-BBN can also be used for the reduction of tertiary amides. chemistrysteps.com
Oxidation: The oxidation of amides is less common and generally requires specific reagents and conditions. The amide group itself is relatively resistant to oxidation. However, the aromatic ring or the N-alkyl group could potentially be oxidized under strong oxidizing conditions, though specific data for this compound is not readily available.
| Reaction | Reagent | Product |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-chloro-2-fluoro-N-methylbenzylamine |
Table 2: Reduction Product of this compound
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is substituted with two halogen atoms (chlorine and fluorine) and an N-methylbenzamide group. These substituents influence the ring's susceptibility to various reactions.
Aromatic rings that are substituted with electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The halogens and the amide group in this compound are electron-withdrawing, which can facilitate SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen) and displaces it. The presence of multiple halogens can lead to regioselective substitution, often directed to the ortho or para position relative to a strong electron-withdrawing group. rsc.orgrsc.org For instance, in some halogenated benzamides, reactions with amines in the presence of a base like pyridine (B92270) can proceed with high ortho-selectivity. rsc.orgrsc.org
The amide group is a deactivating group and a meta-director in electrophilic aromatic substitution (SEAr) reactions. However, the halogen atoms are also deactivating but ortho, para-directing. The interplay of these directing effects, along with the steric hindrance from the substituents, will determine the regioselectivity of any SEAr reaction. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chegg.com For example, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides. nih.gov The regioselectivity can be controlled by various factors, including the choice of catalyst and reaction conditions. researchgate.net
The cleavage of the benzene ring is a challenging transformation due to the high stability of the aromatic system. riken.jp Such reactions typically require harsh conditions, such as high temperatures, or the use of specific transition metal catalysts. riken.jp For instance, some methods involve multielectron reduction followed by functionalization to achieve ring opening. acs.org Oxidative cleavage of aromatic rings can also occur, for example, through reaction with powerful oxidizing agents like hydroxyl or sulfate (B86663) radicals, leading to the formation of smaller, oxygenated organic molecules. nih.govnih.gov However, specific studies on the benzene ring cleavage of this compound are not extensively documented.
Influence of Halogen Substituents (Chlorine and Fluorine) on Reactivity
The reactivity of halogenated benzamides is primarily governed by the electronic properties of the halogen substituents. Both chlorine and fluorine are highly electronegative atoms, and as such, they exert a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which acts in opposition to the inductive effect. doubtnut.comwikipedia.org
However, the relative strengths of these effects differ between fluorine and chlorine. Fluorine is more electronegative than chlorine, resulting in a stronger -I effect. libretexts.org Counterintuitively, fluorobenzene (B45895) is more reactive towards electrophilic aromatic substitution than chlorobenzene. stackexchange.com This is because the resonance effect of fluorine is significantly stronger than that of chlorine due to better overlap between the 2p orbital of fluorine and the 2p orbital of the carbon atom in the benzene ring. stackexchange.com This enhanced resonance donation partially offsets the strong inductive withdrawal, making the ring more reactive than in the case of chlorine, where the 3p-2p orbital overlap is less effective. stackexchange.com
These electronic effects are crucial in reactions such as ortho-lithiation, a key method for the functionalization of aromatic rings. The halogen atom can direct the lithiation to the adjacent ortho position. For instance, in the synthesis of 2,6-difluoro-3-(hexyloxy)benzoic acid, a key intermediate, the fluorine atoms direct the ortho-lithiation. mdpi.com
The following table summarizes the relative rates of nitration for some halogenated benzenes, illustrating the interplay of inductive and resonance effects.
| Compound | Relative Rate of Nitration (compared to Benzene = 1) |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 stackexchange.com |
| Chlorobenzene | 0.02 stackexchange.com |
This table demonstrates that while both fluorine and chlorine deactivate the benzene ring towards electrophilic nitration, the deactivating effect of chlorine is more pronounced than that of fluorine, a consequence of the differing balance between their inductive and resonance effects.
Stereochemical Considerations in Reactions of Benzamide (B126) Derivatives
The stereochemistry of benzamide derivatives plays a critical role in their reactivity and biological function. A key stereochemical feature of certain substituted benzamides is atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, typically the aryl-carbonyl bond. nih.govresearchgate.netchemistnotes.com This hindered rotation can lead to stable, separable enantiomers or diastereomers.
The stability of atropisomers is classified based on their half-life of racemization at 37 °C:
Class 1: t1/2 < 60 seconds nih.govacs.org
Class 2: 60 seconds < t1/2 < 4.5 years nih.govacs.org
Class 3: t1/2 > 4.5 years nih.govacs.org
The presence of bulky substituents ortho to the amide group is a common structural feature that gives rise to atropisomerism. In the context of this compound, the 2-fluoro and 3-chloro substituents contribute to the steric hindrance around the aryl-carbonyl bond, potentially leading to atropisomeric forms.
The conformation of the amide bond itself (cis vs. trans) is another important stereochemical consideration. researchgate.net The benzamide chromophore is frequently used in stereochemical studies, and the conformational equilibrium of the amide C-N bond can differ between secondary and tertiary amides. researchgate.net This can influence the outcome of reactions and the interpretation of spectroscopic data. For example, the use of benzoyl derivatives in circular dichroism studies relies on the well-defined geometry and conformation of the benzamide group. researchgate.net
Furthermore, the stereochemistry of the benzamide can influence its interaction with biological targets. Even rapidly interconverting atropisomers (Class 1) often bind to proteins in a specific, preferred conformation. nih.govscispace.com This highlights the importance of considering the three-dimensional structure of benzamide derivatives in drug design and development.
Research has also focused on the development of catalytic atroposelective methodologies to synthesize enantiomerically pure benzamides. acs.orgnih.gov For instance, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides, where the initial bromination step is stereochemistry-determining. nih.gov
The table below provides a summary of the classes of atropisomers and their general implications in a research context.
| Atropisomer Class | Half-life (t1/2) at 37 °C | General Implications |
| Class 1 | < 60 s nih.govacs.org | Rapidly interconverting; often considered achiral in solution but can bind to targets in a specific conformation. nih.govscispace.com |
| Class 2 | 60 s to 4.5 years nih.govacs.org | Can be problematic in drug discovery due to interconversion on a timescale relevant to biological assays. scispace.com |
| Class 3 | > 4.5 years nih.govacs.org | Stereochemically stable; suitable for development as single-enantiomer drugs. nih.gov |
Structure Activity Relationship Sar and Structural Feature Function Correlation Studies on Benzamide Derivatives Pre Clinical and Theoretical Focus
Investigating the Influence of Substituent Position and Nature on Activity
The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. The presence of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups, can enhance the antiproliferative activity of benzamide compounds against various cancer cell lines. ontosight.ai Conversely, the introduction of bulky groups may lead to a decrease in this activity. ontosight.ai
Halogenation is a key strategy in modifying the pharmacological properties of benzamide derivatives. The position and type of halogen atom can significantly alter a compound's binding affinity, selectivity, and metabolic stability. acs.orgnih.gov
Fluorine, in particular, is widely used in medicinal chemistry due to its ability to increase lipophilicity and alter binding affinities with enzymes and receptors. mdpi.comnih.govchemrxiv.org The introduction of fluorine at the ortho position of the benzamide scaffold can lead to the formation of intramolecular hydrogen bonds (IMHBs) of the C-X···H–N type (where X is a halogen), which can predetermine the ligand's conformation in the bound state. nih.govchemrxiv.org Studies on N-(2-hydroxy-5-methyl phenyl)benzamide isomers show that changing the fluorine substituent's position on the benzamide ring significantly affects the molecular structure and crystal lattice packing. mdpi.com For instance, the C7-N1-C8-C13 torsion angle is highly sensitive to the fluorine's position. mdpi.com
In a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents in the para-position of the benzamide moiety were found to increase potency. nih.gov The activity was further enhanced by placing a halogen atom in the ortho-position of an associated phenyl ring. nih.gov Similarly, for a series of sigma-1 receptor (S1R) ligands, halogen substitution at the 4-position of the benzamide scaffold resulted in high affinities. bohrium.com
Studies on G protein-coupled receptor-35 (GPR35) agonists revealed that the position of a substituent could drastically change activity. nih.gov For N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives, the order of potency for a para-substituent was methoxyl > fluoro > chloro > methyl > trifluoromethyl, indicating that a para-methoxyl group was most favorable for agonistic activity. nih.gov In the development of Bcr-Abl kinase inhibitors, several 3-halogenated benzamide derivatives were identified as highly potent. nih.gov
The following table summarizes findings on the impact of halogenation on the activity of various benzamide derivatives.
| Compound Series | Target | Key Findings on Halogenation | Citations |
| Adamantanyl Benzamide | P2X7 Receptor | Installation of fluorine on the adamantane (B196018) bridgeheads improved metabolic stability and physicochemical properties. | acs.org |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | GPR35 Agonists | A bromine atom was important for activity. Replacing bromine with fluorine or changing its position decreased potency. For para-substituents, the potency order was methoxyl > fluoro > chloro. | nih.gov |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | mGluR5 Modulators | Electronegative substituents (like halogens) in the para-position of the benzamide moiety increased potency. | nih.gov |
| Benzamide Derivatives | Sigma-1 Receptor Ligands | Halogen substitution (Cl, Br) at the 4-position of the benzamide scaffold conferred high affinity for S1R. | bohrium.com |
| 3-Substituted Benzamide Derivatives | Bcr-Abl Kinase Inhibitors | 3-halogenated and 3-trifluoromethylated derivatives were identified as highly potent inhibitors. | nih.gov |
| Benzamide-type Cereblon Binders | Cereblon (CRBN) | Fluorinated derivatives, particularly at the ortho position, displayed increased binding affinity compared to non-halogenated counterparts. | nih.govchemrxiv.org |
N-substitution on the benzamide core is critical for modulating reactivity and conformation. The substitution pattern dictates the amide's conformational preference (cis vs. trans) and the orientation of the N-aryl group relative to the amide plane. acs.org
For secondary (2°) N-aryl amides, a trans conformation is generally maintained, with the N-bound aromatic ring lying in the same plane as the amide, unless prevented by ortho substituents. acs.org However, for tertiary (3°) N-alkyl-N-aryl amides, such as the N-methyl group in 3-chloro-2-fluoro-N-methylbenzamide, the situation is different. Allylic strain between the two N-bound substituents (e.g., methyl and the substituted phenyl ring) can force the aryl group to rotate out of the amide plane. acs.org This rotation destabilizes the trans conformation relative to the cis conformation due to repulsion between the aryl π-system and the lone pairs on the carbonyl oxygen. acs.org
The N-alkylation of amides can be achieved using various catalytic methods. One such method involves the use of alcohols in a "borrowing hydrogen" approach, catalyzed by transition metals like palladium or cobalt. nih.govresearchgate.net This process typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction of the resulting imine intermediate. nih.gov The N-alkylation of benzamides with both electron-donating and electron-withdrawing substituents on the aromatic ring proceeds efficiently using these methods. nih.gov Phase transfer catalysis without a solvent has also been employed for the N-alkylation of benzamides, offering good selectivity and high yields. researchgate.net
In Silico Approaches to Structure-Activity Correlation
Computational, or in silico, methods are indispensable tools for predicting and understanding the structure-activity relationships of benzamide derivatives. bohrium.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations provide deep insights into how these molecules interact with their biological targets. bohrium.commdpi.comresearchgate.net
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. mdpi.comscialert.net This method involves placing the ligand into a specific binding site on the target protein and evaluating the interaction using a scoring function, which estimates the binding free energy. mdpi.comresearchgate.netdergipark.org.tr
Docking studies on benzamide derivatives have been performed against a variety of protein targets, including DNA gyrase, dihydroorotate (B8406146) dehydrogenase (DHODH), and topoisomerases. mdpi.comscialert.netdergipark.org.tr For example, in a study targeting Plasmodium falciparum DHODH (PfDHODH), a screening of benzamide derivatives identified a compound with a docking energy of -4.82 kcal/mol, suggesting inhibitory potential. scialert.netscialert.net In another study, various benzamide derivatives were docked against DNA gyrase and Sec14p, with some compounds showing excellent MolDock scores of up to -114.391 kcal/mol for DNA gyrase and -119.451 kcal/mol for Sec14p. researchgate.net
The accuracy of docking protocols is often validated by redocking a co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value compared to the experimental structure. dergipark.org.tr The table below presents a summary of docking studies on various benzamide derivatives.
| Benzamide Derivative Series | Protein Target(s) | Docking Software/Method | Key Findings (Binding Scores) | Citations |
| Pyridine (B92270)–thiourea derivatives | DNA gyrase B (S. aureus, E. coli) | CLC Drug Discovery Workbench | All compounds established hydrogen bonds and showed suitable docking scores. | mdpi.comresearchgate.net |
| General Benzamides | PfDHODH | AutoDock | Candidate CID 867491 showed the least docking energy (-4.82 Kcal mol⁻¹). | scialert.netscialert.net |
| Substituted Benzamides | DNA gyrase, Sec14p | Molegro Virtual Docker (MVD) | MolDock scores reached -114.391 kcal/mol (DNA gyrase) and -119.451 kcal/mol (Sec14p). | researchgate.net |
| Substituted Benzamides | Topoisomerase I & IIα | CDOCKER (Discovery Studio) | Compounds showed higher affinity for Topo IIα, with binding energies up to -94.3762 kcal/mol. | dergipark.org.trdergipark.org.tr |
| Indole-based Benzamides | Estrogen Receptor Alpha (ER-α) | AutoDock Vina | Ligands showed better binding affinity than the standard drug, with G Scores as low as -10.3. | pnrjournal.com |
Docking analyses provide detailed information about the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comresearchgate.net
Hydrogen bonds are particularly crucial for the specificity and affinity of binding. researchgate.net For instance, docking studies of benzamide derivatives targeting the FtsZ protein of S. aureus revealed that the amide group of a 2,6-difluorobenzamide (B103285) moiety can act as a hydrogen bond donor via its NH₂ group to residues Val207 and Asn263, and as a hydrogen bond acceptor via its carbonyl group to Leu209. mdpi.com Similarly, in studies targeting estrogen receptor alpha (ER-α), indole-based benzamides were found to form hydrogen bonds with key amino acid residues like Trp393 and Arg394. pensoft.net
Besides hydrogen bonding, hydrophobic and steric interactions are prevalent. researchgate.net The tail-end hydrophobic rings of some benzamide inhibitors show unique interactions with catalytically important amino acid residues, allowing for flexible binding. researchgate.net The stability of these predicted binding modes and interactions can be further investigated using molecular dynamics (MD) simulations, which study the movement of the protein-ligand complex over time. pensoft.nettandfonline.com
Bioisosteric Modifications of the Benzamide Moiety
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of rational drug design. researchgate.netnih.gov This strategy is used to enhance potency, improve selectivity, optimize pharmacokinetic profiles, or reduce toxicity. researchgate.netnih.gov The amide bond of the benzamide scaffold is a frequent target for bioisosteric replacement due to its potential susceptibility to metabolic hydrolysis. nih.gov
A variety of functional groups have been explored as bioisosteres for the amide moiety. researchgate.netnih.govnih.gov These include:
Thioamides (-CSNH-): Replacing the carbonyl oxygen with sulfur generally increases lipophilicity with only minor geometric changes. The hydrogen bond acceptor capacity of the thiocarbonyl is lower than that of the carbonyl, while the thioamide N-H bond is more acidic and a better hydrogen bond donor. nih.gov
Esters (-COO-) researchgate.netnih.gov
Sulfonamides (-SO₂NH-) researchgate.netnih.gov
Heterocycles: Rings such as tetrazoles, 1,2,3-triazoles, and oxadiazoles (B1248032) are well-known amide surrogates that can mimic the cis or trans conformation of the amide bond and introduce different interaction potentials. researchgate.netnih.govnih.gov
In a study on nematicidal benzamides, the amide group was found to be critical for activity. researchgate.netnih.gov When the amide was replaced with various bioisosteres (ester, thioamide, selenoamide, sulfonamide, urea, and triazole), the resulting compounds were evaluated, highlighting the importance of the original amide functionality for maintaining activity against C. elegans. researchgate.netnih.gov Bioisosteric replacement can also be applied to other parts of the molecule. For example, in a series of P2X7 receptor antagonists, replacing hydrogen atoms on an adamantane group with fluorine led to bioisosteres with significantly improved metabolic stability. acs.org
Conformational Restriction and its Impact on Biological Activity
The principle of conformational restriction is a cornerstone of rational drug design, involving the rigidification of a flexible molecule into its bioactive conformation. This strategy aims to reduce the entropic penalty that occurs when a flexible ligand binds to its target protein, which can lead to enhanced binding affinity, improved potency, and greater selectivity. For benzamide derivatives, a class of compounds with diverse pharmacological activities, employing conformational restriction has been a key strategy to optimize their therapeutic potential in preclinical and theoretical studies.
The specific substitution pattern of a benzamide, such as in this compound, plays a crucial role in defining its conformational preferences. The presence of an ortho-fluoro substituent, for instance, can introduce significant restrictions on the flexibility of the molecule's backbone. Computational and NMR studies on ortho-fluoro-N-methylbenzamides have indicated that the fluorine atom can form a considerably strong hydrogen bond with the amide group proton. This interaction helps to fine-tune the rigidity of the oligomer backbone, locking it into a more planar conformation. In contrast, an ortho-chloro substituent does not impose such significant conformational restrictions. This suggests that the specific halogen at the ortho position is a critical determinant of molecular conformation and, by extension, biological activity.
Research Findings on Conformationally Restricted Benzamide Analogues
Preclinical research on various benzamide derivatives highlights the profound impact of conformational restriction on their biological functions, from receptor binding to cellular activity.
Dopamine (B1211576) D2 Receptor Antagonists:
Conformational analysis has been extensively used to understand the structure-activity relationships of benzamide derivatives that act as dopamine D2 receptor antagonists. Molecular mechanics calculations suggest that for high-affinity binding, the acyclic amide side chain of these benzamides adopts an extended conformation. To test this hypothesis, researchers have synthesized conformationally restricted analogues. For example, 2-phenylpyrroles were developed as rigid analogues of the benzamide sultopride (B1682713). This restriction maintained, and in some cases enhanced, the dopamine antagonistic activity. The 2-phenylpyrrole analogue of sultopride was found to be three times more potent in vivo than the parent compound.
In another study, rigid trans-decalin ring systems were used to mimic various conformations of a flexible benzamide dopamine D2 agonist. Of the four rigid analogues synthesized, only the one that mimicked an extended conformation of the parent compound showed significant D2 receptor binding and agonist activity. This further supports the idea that an extended conformation is required for interaction with the D2 receptor.
The table below summarizes the activity of a conformationally restricted 2-phenylpyrrole analogue compared to its parent benzamide compound.
Table 1: Comparison of a Benzamide and its Conformationally Restricted Analogue
| Compound | Type | In Vitro Potency (Relative) | In Vivo Potency (Relative) | Receptor Selectivity (D-2/α1) |
|---|---|---|---|---|
| Benzamide 7 | Flexible Parent | 1 | 1 | 2.0 |
| 2-Phenylpyrrole 5 | Restricted Analogue | 4 | 3 | 60 |
Data sourced from a study on 2-phenylpyrroles as conformationally restricted analogues of benzamides.
Estrogen Receptor (ER) Modulators:
The strategy of conformational restriction has also been successfully applied to tris-benzamide derivatives targeting the estrogen receptor α (ERα). In an effort to improve the binding affinity and biological activity of the lead compound ERX-11, researchers introduced a cyclohexane (B81311) moiety to replace a flexible isobutyl group. This rigidification aimed to lock the molecule in its bioactive conformation. The introduction of a trans-4-phenylcyclohexyl group resulted in a greater than 10-fold increase in both binding affinity and cell growth inhibition potency compared to the original, more flexible compound. The stereochemistry was found to be critical, as the cis-isomer displayed substantially lower potency, highlighting the precise conformational requirements for optimal activity.
The data below illustrates the impact of introducing a rigid cyclohexane ring on the biological activity of tris-benzamide ERα modulators.
Emerging Research Directions and Future Outlook for 3 Chloro 2 Fluoro N Methylbenzamide Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted benzamides is continuously evolving, with a strong emphasis on improving efficiency, yield, and sustainability. For N-methylbenzamide derivatives, traditional methods often involve the use of acyl chlorides with methylamine (B109427) or the N-methylation of a secondary amide. rsc.org
Modern synthetic strategies focus on cleaner and more efficient processes. For instance, research on related fluorinated benzamides has highlighted the use of potassium permanganate (B83412) as a non-toxic oxidant and palladium on carbon (Pd/C) as a recyclable catalyst for hydrogenation reactions. google.comresearchgate.net These methods offer high yields (up to 98%) and are considered environmentally friendly due to minimal waste and the ability to reuse catalysts and solvents. google.com The synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for certain pharmaceuticals, has been achieved via a clean process starting from 2-fluoro-4-nitrotoluene, involving oxidation and subsequent hydrogenation. google.comresearchgate.net
Amide bond formation, a crucial step in the synthesis of 3-chloro-2-fluoro-N-methylbenzamide, can be efficiently achieved using coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in combination with 4-(dimethylamino)pyridine (DMAP). nih.gov Another established method is the Schotten-Baumann reaction, which involves the condensation of a benzoyl chloride with an amine. nih.gov These methods are integral to producing a wide array of benzamide (B126) derivatives for research and development.
Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives
| Method | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | High yield (98%), environmentally friendly, recyclable catalyst | google.comresearchgate.net |
| Oxidation | KMnO₄ | Non-toxic oxidant, good yield (74%) | researchgate.net |
| Amide Coupling | EDCI, DMAP | Efficient for coupling carboxylic acids and amines | nih.gov |
| Acyl Chloride Method | Acyl chloride, Amine | General and widely used procedure | rsc.org |
| N-Methylation | Dimethyl sulfate (B86663), KOH | Standard method for methylating secondary amides | google.com |
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for predicting the behavior and properties of molecules like this compound, offering insights that complement experimental work. Techniques such as Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures, potential energy surfaces, and spectroscopic properties.
A combined computational and NMR study on ortho-fluoro- and ortho-chloro-N-methylbenzamides revealed significant conformational preferences. acs.org These studies indicate that the ortho-fluoro substituent can form a strong intramolecular hydrogen bond with the amide proton, which enhances the rigidity of the molecular backbone. acs.org In contrast, the ortho-chloro substituent's influence is dictated more by its size than by specific noncovalent interactions. acs.org
Advanced methods like the analysis of theoretical charge density distributions, often using periodic quantum calculations at levels like B3LYP/6-31G**, help in understanding intermolecular forces. acs.org For similar fluorinated benzamides, DFT calculations have been used to successfully predict properties that show good agreement with experimental data from X-ray diffraction and IR spectroscopy. mdpi.comresearchgate.net Furthermore, computational models like Quantitative Structure-Property Relationship (QSPR) and group contribution models are being developed to predict various physical properties of organic compounds with increasing accuracy. core.ac.uk
Table 2: Computational Methods in Benzamide Research
| Computational Method | Application | Key Findings/Predictions | Reference(s) |
|---|---|---|---|
| DFT & Ab Initio Calculations | Conformational analysis, potential energy surfaces | Prediction of minimum energy structures and rotational barriers. acs.org The ortho-fluoro group induces rigidity via H-bonding. acs.org | acs.orgacs.org |
| NMR Spectroscopy & Computation | Conformational behavior in solution | The number of intramolecularly H-bonded conformations decreases in protic solvents. acs.org | acs.org |
| Charge Density Analysis | Study of intermolecular interactions | Quantitative insights into the nature of halogen bonds like Cl···F. acs.org | acs.org |
| Hirshfeld Surface Analysis | Visualization of intermolecular contacts | Deconstruction of crystal packing into specific non-covalent interactions. mdpi.com | mdpi.com |
Exploration of Intermolecular Interactions and Solid-State Behavior for Material Science Applications
The solid-state behavior of a compound, governed by its intermolecular interactions, is critical for its application in material science. The specific arrangement of chloro and fluoro substituents on the benzamide ring creates opportunities for various non-covalent interactions, such as hydrogen bonds and halogen bonds, which dictate the crystal packing and physical properties of the material.
High-resolution X-ray diffraction studies on related molecules have enabled the detailed analysis of intermolecular Cl···F interactions, which are attractive in nature (type II). acs.org The study of polymorphism, where a compound exists in multiple crystalline forms, is crucial. Different polymorphs can exhibit distinct physical properties, including melting point and solubility. google.com For example, studies on trifluoromethyl-substituted benzanilides have revealed complex polymorphic behavior, where different crystal forms are stabilized by a network of strong N-H···O=C and weak C-H···O=C or C-H···F-C hydrogen bonds. researchgate.net
Systematic Structure-Activity Landscape Analysis for Targeted Chemical Space Exploration
Systematic structure-activity relationship (SAR) analysis is a cornerstone of modern chemical and pharmaceutical research. By making targeted modifications to a lead compound like this compound and evaluating the resulting changes in activity, researchers can navigate the chemical space to optimize desired properties.
For instance, in the development of opioid receptor agonists, a fluoro-for-chloro substitution in a benzamide lead compound was found to reduce binding affinity and potency, demonstrating the significant impact of halogen choice. nih.gov Similarly, the exploration of benzamide-based inhibitors for the Kv1.3 potassium channel involved synthesizing a library of derivatives with modifications to the benzamide moiety and the central scaffold to map the SAR. srce.hrresearchgate.net
The introduction of fluorine atoms is a common strategy in medicinal chemistry. In a study on benzamide-type ligands, placing a fluorine atom at the ortho position of the benzamide ring was shown to increase binding affinity, which was attributed to the formation of an intramolecular hydrogen bond that pre-organizes the ligand into a bioactive conformation. nih.gov The 2-fluoro-N-methylbenzamide moiety is also a component of apalutamide, and analogues have been designed to explore new potential therapeutics for prostate cancer, showcasing targeted chemical space exploration. frontiersin.org These studies provide a framework for the rational design of new molecules based on the this compound scaffold for a variety of applications.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-N-methylbenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
Acid Activation : React 3-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) or chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate to form the acyl chloride intermediate .
Amide Coupling : Treat the intermediate with N-methylamine in a polar aprotic solvent (e.g., MeCN or DMF) under reflux (60–80°C) for 4–6 hours. Use a base like N-methylimidazole to neutralize HCl byproducts .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Key Reaction Conditions
| Reagent/Condition | Role | Impact on Yield/Purity |
|---|---|---|
| SOCl₂ | Acid activation | High yield, but corrosive |
| MeCN | Solvent | Enhances coupling efficiency |
| N-methylimidazole | Base | Reduces side reactions |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and N-methyl groups (δ 2.8–3.1 ppm). Fluorine and chlorine substituents split peaks due to coupling (e.g., ³JF-H ~8–12 Hz) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F/C-Cl vibrations (700–800 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (e.g., m/z ~217.6) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent electronic effects (Cl, F, N-methyl) influence the biological activity of this compound?
Methodological Answer:
- Electron-Withdrawing Effects : Chlorine and fluorine enhance electrophilicity, improving binding to target enzymes (e.g., kinase or protease active sites).
- N-Methylation : Reduces hydrogen-bonding capacity but increases lipophilicity, affecting membrane permeability .
- SAR Strategy : Synthesize analogs (e.g., 3-Br-2-F or N-ethyl derivatives) and compare IC50 values in bioassays. Use QSAR models to predict activity cliffs .
Q. Example Bioactivity Data
| Derivative | Target Enzyme IC50 (nM) | LogP |
|---|---|---|
| 3-Cl-2-F-N-Me | 12.4 ± 1.2 | 2.5 |
| 3-Br-2-F-N-Me | 8.9 ± 0.9 | 2.8 |
| 3-Cl-2-F-N-Et | 18.6 ± 2.1 | 3.1 |
Q. What computational approaches are used to predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 3ERT). Prioritize poses with halogen bonding (Cl/F to backbone carbonyls) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?
Methodological Answer:
- Solubility Discrepancies : Measure solubility in multiple solvents (DMSO, PBS) using UV-Vis or HPLC. Control for polymorphic forms (e.g., recrystallize from ethanol vs. acetone) .
- Bioactivity Variability : Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm hits .
Q. What strategies optimize the stability of this compound under experimental storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis.
- Light Sensitivity : Use amber vials to avoid photodegradation of the aryl chloride/fluoride bonds .
- Stability Testing : Monitor degradation via HPLC at 0, 7, and 30 days. Calculate half-life (t½) under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
